Cas no 2243516-80-3 ((2-benzylcyclopropyl)methanesulfonyl fluoride)

2243516-80-3 structure
상품 이름:(2-benzylcyclopropyl)methanesulfonyl fluoride
(2-benzylcyclopropyl)methanesulfonyl fluoride 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclopropanemethanesulfonyl fluoride, 2-(phenylmethyl)-
- (2-benzylcyclopropyl)methanesulfonyl fluoride
-
- 인치: 1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
- InChIKey: VNPHBLIEYSREHE-UHFFFAOYSA-N
- 미소: C1(CS(F)(=O)=O)CC1CC1=CC=CC=C1
(2-benzylcyclopropyl)methanesulfonyl fluoride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695863-1.0g |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
2243516-80-3 | 95% | 1.0g |
$956.0 | 2023-07-10 | |
Enamine | EN300-1695863-0.5g |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
2243516-80-3 | 95% | 0.5g |
$746.0 | 2023-09-20 | |
Enamine | EN300-1695863-2.5g |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
2243516-80-3 | 95% | 2.5g |
$1874.0 | 2023-09-20 | |
Key Organics Ltd | ES-2366-5G |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
2243516-80-3 | >95% | 5g |
£2462.00 | 2025-02-08 | |
Enamine | EN300-1695863-5.0g |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
2243516-80-3 | 95% | 5.0g |
$2774.0 | 2023-07-10 | |
Enamine | EN300-1695863-10g |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
2243516-80-3 | 95% | 10g |
$4114.0 | 2023-09-20 | |
1PlusChem | 1P028Q7D-2.5g |
(2-benzylcyclopropyl)methanesulfonylfluoride |
2243516-80-3 | 95% | 2.5g |
$2379.00 | 2024-05-25 | |
Aaron | AR028QFP-500mg |
(2-benzylcyclopropyl)methanesulfonylfluoride |
2243516-80-3 | 95% | 500mg |
$1051.00 | 2025-02-16 | |
Aaron | AR028QFP-1g |
(2-benzylcyclopropyl)methanesulfonylfluoride |
2243516-80-3 | 95% | 1g |
$1340.00 | 2025-02-16 | |
1PlusChem | 1P028Q7D-50mg |
(2-benzylcyclopropyl)methanesulfonylfluoride |
2243516-80-3 | 95% | 50mg |
$327.00 | 2024-05-25 |
(2-benzylcyclopropyl)methanesulfonyl fluoride 관련 문헌
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2243516-80-3 ((2-benzylcyclopropyl)methanesulfonyl fluoride) 관련 제품
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 50272-96-3(4-nitrobenzyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate)
- 1805724-76-8(2-(3-Bromopropanoyl)-4-(methylthio)mandelic acid)
- 1794843-36-9({[(3-chloro-4-fluorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate)
- 13571-44-3({[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione)
- 112812-08-5(4-(Iodomethyl)benzaldehyde)
- 2171805-87-9(3-(4,5-diiodo-1H-imidazol-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2044707-06-2(2-Cyano-3-(2,4-difluorophenyl)propionicAcid)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)
- 4919-40-8(4-Amino-3,5-dimethylbenzoic acid)
추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약

Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량
